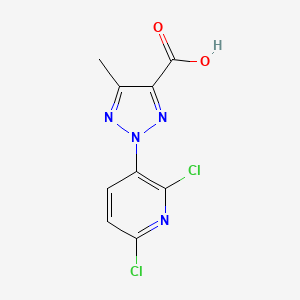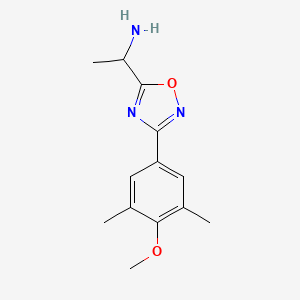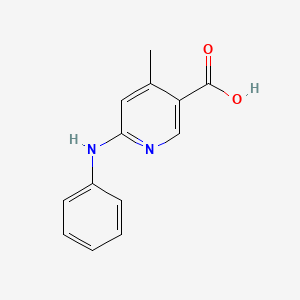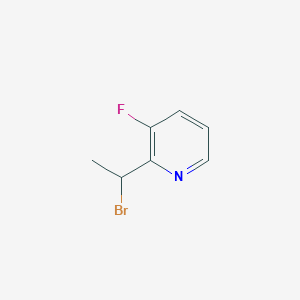
2-(1-Bromoethyl)-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromoethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a bromoethyl group at the second position and a fluorine atom at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-fluoropyridine typically involves the halogenation of a suitable pyridine derivative. One common method is the bromination of 3-fluoropyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromoethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to ketones or alkanes.
Aplicaciones Científicas De Investigación
2-(1-Bromoethyl)-3-fluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromoethyl)-3-fluoropyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-fluoropyridine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
2-(1-Chloroethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
2-(1-Bromoethyl)-4-fluoropyridine: Fluorine atom is at a different position, affecting its chemical properties and reactivity.
Uniqueness
2-(1-Bromoethyl)-3-fluoropyridine is unique due to the specific positioning of the bromoethyl and fluorine groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
1372891-53-6 |
|---|---|
Fórmula molecular |
C7H7BrFN |
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
2-(1-bromoethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3 |
Clave InChI |
RHORIPVIIQCCII-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=N1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


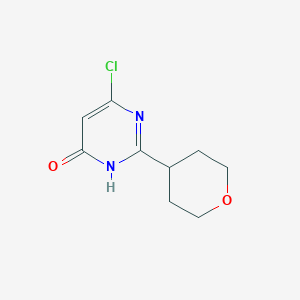




![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
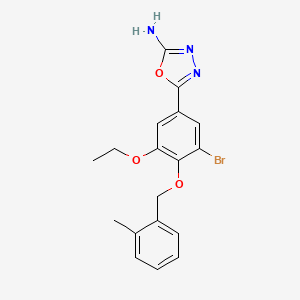
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)


